Cas no 1694927-36-0 (Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate)

Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1694927-36-0
- tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate
- EN300-797709
- Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C14H25NO3/c1-6-10(2)12(16)11-7-8-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3
- InChI Key: BARNKDRVAMBCOJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(C(C)CC)=O)C1)=O
Computed Properties
- Exact Mass: 255.18344366g/mol
- Monoisotopic Mass: 255.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.6Ų
Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797709-2.5g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
Enamine | EN300-797709-0.1g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
Enamine | EN300-797709-0.5g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
Enamine | EN300-797709-0.05g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
Enamine | EN300-797709-10.0g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
Enamine | EN300-797709-0.25g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
Enamine | EN300-797709-1.0g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
Enamine | EN300-797709-5.0g |
tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate |
1694927-36-0 | 95% | 5.0g |
$2235.0 | 2024-05-22 |
Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate
Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate (CAS No. 1694927-36-0): A Comprehensive Overview
Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate (CAS No. 1694927-36-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TBMPMC, is a member of the pyrrolidine family and has garnered attention due to its unique structural properties and potential biological activities.
The chemical structure of Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring functionalized with a tert-butyl group at the nitrogen atom and a 2-methylbutanoyl group at the C-3 position. The tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability, while the 2-methylbutanoyl moiety adds complexity and potential for diverse interactions with biological targets.
Recent studies have highlighted the importance of TBMPMC in various research areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate as a key intermediate in the synthesis of novel antiviral agents. The researchers found that TBMPMC could be effectively utilized to create compounds with enhanced antiviral activity against a range of viral pathogens, including influenza and coronaviruses.
In another significant development, a team of scientists from the University of California, San Francisco, investigated the role of Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate in modulating G protein-coupled receptors (GPCRs). Their findings, published in Nature Communications in 2020, demonstrated that TBMPMC could serve as a potent ligand for specific GPCRs, potentially leading to new therapeutic strategies for neurological disorders such as Parkinson's disease and Alzheimer's disease.
The synthetic versatility of Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate has also been leveraged in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. A study published in Organic & Biomolecular Chemistry in 2019 reported the successful synthesis of prodrugs using TBMPMC as a key building block. These prodrugs exhibited improved pharmacokinetic properties and reduced side effects compared to their parent compounds.
Furthermore, Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate has shown promise in cancer research. A collaborative study between researchers from Harvard University and the National Cancer Institute found that TBMPMC could enhance the efficacy of certain chemotherapy agents by modulating drug resistance mechanisms in cancer cells. The results, published in Cancer Research in 2022, suggested that TBMPMC could be a valuable tool in overcoming multidrug resistance, a major challenge in cancer therapy.
In addition to its medicinal applications, Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate has been studied for its potential use in materials science. Researchers at the Massachusetts Institute of Technology (MIT) explored the self-assembling properties of TBMPMC to create nanostructured materials with unique optical and electronic properties. Their findings, published in Advanced Materials in 2018, indicated that TBMPMC could be used to develop advanced materials for applications such as photovoltaics and sensors.
The safety profile of Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate is another critical aspect that has been extensively evaluated. Toxicological studies have shown that TBMPMC exhibits low toxicity and good biocompatibility, making it suitable for various biomedical applications. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety and efficacy.
In conclusion, Tert-butyl 3-(2-methylbutanoyl)pyrrolidine-1-carboxylate (CAS No. 1694927-36-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and versatile synthetic potential make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new possibilities for this compound, it is poised to play a significant role in advancing various scientific fields.
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